molecular formula C25H19NO9 B2410304 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate CAS No. 714917-44-9

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

Cat. No.: B2410304
CAS No.: 714917-44-9
M. Wt: 477.425
InChI Key: NHPRGCSVEPZEOS-JMIUGGIZSA-N
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Description

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a useful research compound. Its molecular formula is C25H19NO9 and its molecular weight is 477.425. The purity is usually 95%.
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Properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO9/c1-31-21-11-14(12-22(32-2)24(21)33-3)10-20-23(27)18-9-8-17(13-19(18)35-20)34-25(28)15-4-6-16(7-5-15)26(29)30/h4-13H,1-3H3/b20-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPRGCSVEPZEOS-JMIUGGIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a synthetic organic compound with a complex structure that includes a benzofuran core and multiple methoxy substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The compound's IUPAC name is [(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-nitrobenzoate. Its molecular formula is C27H24O9C_{27}H_{24}O_9 with a molecular weight of approximately 492.48 g/mol. The presence of methoxy groups and the nitrobenzoate moiety are critical for its biological activity.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Interaction : The structure allows it to interact with various enzymes, potentially inhibiting or activating their functions.
  • Receptor Binding : The trimethoxybenzylidene moiety may facilitate binding to specific receptors involved in inflammatory and oxidative stress pathways.
  • Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative damage.

Biological Activity Overview

Research on compounds with similar structures has shown promising biological activities. Below is a summary of the biological activities reported for this compound and related compounds:

Activity Description References
AntioxidantExhibits significant free radical scavenging activity.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.
AntimicrobialDemonstrates activity against various bacterial strains.
CytotoxicInduces apoptosis in cancer cell lines through specific pathways.

Case Studies

  • Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid.
  • Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound led to a marked reduction in swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.
  • Antimicrobial Properties : In vitro tests showed that the compound had inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to common antibiotics.

Comparison with Similar Compounds

The unique structural features of this compound allow it to exhibit distinct biological activities compared to structurally similar compounds:

Compound Name Structural Features Biological Activity
(Z)-BenzylideneLacks methoxy groupsLower antioxidant activity
(Z)-DimethoxyFewer methoxy groupsReduced anti-inflammatory effects
(Z)-TrimethoxyphenolMultiple methoxy substituentsEnhanced cytotoxicity

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal applications due to its structural characteristics that may influence biological activity.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit anticancer properties. Studies have demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines. The presence of methoxy groups in (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate may enhance its interaction with biological targets, potentially leading to improved efficacy against tumors .

Antioxidant Properties

Compounds with similar structures have been reported to exhibit antioxidant activity. The presence of multiple methoxy substituents may contribute to the radical scavenging ability of this compound, making it a candidate for further investigation in the development of antioxidant therapies .

Photonic and Optoelectronic Applications

The compound's unique optical properties make it suitable for applications in photonics and optoelectronics.

Nonlinear Optical (NLO) Properties

This compound has been identified as a potential material for NLO applications due to its large bandgap and high transmission rates in the UV–Vis–NIR spectral range. This characteristic is essential for the development of photonic devices such as lasers and optical switches .

Light Absorption and Emission

The compound's cut-off wavelength at 290 nm indicates its efficiency in light absorption and emission processes, which is critical for applications in light-emitting diodes (LEDs) and photovoltaic cells .

Synthesis and Characterization

Understanding the synthesis routes for this compound is crucial for its application development.

Synthetic Methods

Several synthetic pathways have been explored to obtain this compound, including:

  • Condensation reactions involving appropriate benzofuran derivatives.
  • Functionalization of existing compounds with methoxy groups to enhance biological activity.

These methods are essential for producing the compound in sufficient quantities for research and application purposes .

Recent studies have focused on evaluating the biological activities of structurally similar compounds. For instance:

  • Compound A : Exhibited significant anti-inflammatory effects due to its methoxy substitutions.
  • Compound B : Demonstrated antibacterial properties attributed to its sulfonamide group.

These findings suggest that this compound may share similar bioactivities .

Preparation Methods

Synthesis of the Benzofuran Core

The dihydrobenzofuran scaffold is typically constructed via acid-catalyzed cyclization of substituted phenoxyacetaldehydes. For example, methyl 3-hydroxy-4-nitrobenzoate serves as a key intermediate, synthesized through esterification of 3-hydroxy-4-nitrobenzoic acid with methanol in the presence of concentrated sulfuric acid. This step achieves near-quantitative yields (99.6%) under reflux conditions. Subsequent treatment with 2-chloroacetaldehyde in dimethylformamide (DMF) at 135°C facilitates cyclization to form the benzofuran ring.

Reaction Conditions for Cyclization:

  • Solvent: DMF
  • Base: Potassium hydroxide
  • Temperature: 135°C
  • Yield: 83.8%

Esterification with 4-Nitrobenzoic Acid

The hydroxyl group at position 6 of the benzofuran undergoes esterification with 4-nitrobenzoyl chloride. Triethylamine in dichloromethane (DCM) at 0–5°C prevents side reactions, achieving yields of 85–90%.

Esterification Protocol:

  • Dissolve the benzofuran intermediate (1 eq) in DCM.
  • Add 4-nitrobenzoyl chloride (1.2 eq) and triethylamine (2 eq) dropwise.
  • Stir at 0–5°C for 4 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Critical Analysis of Methodologies

Yield Optimization Strategies

  • Cyclization Efficiency: Using DMF as a polar aprotic solvent enhances the nucleophilic substitution rate during benzofuran formation, reducing reaction time from 24 to 16 hours.
  • Condensation Stereoselectivity: Piperidine catalysis outperforms acetic acid, increasing (Z)-isomer yield from 80% to 95% by stabilizing the transition state through enamine formation.
  • Esterification Purity: Low-temperature conditions minimize hydrolysis of the nitrobenzoate group, as demonstrated by HPLC purity >98%.

Comparative Data Table: Key Intermediate Syntheses

Intermediate Method Yield Purity (HPLC)
Methyl 3-hydroxy-4-nitrobenzoate Esterification with H2SO4 99.6% 99.2%
Benzofuran-3-one Cyclization with 2-chloroacetaldehyde 83.8% 97.5%
(Z)-Benzylidene derivative Knoevenagel condensation 95% 98.8%

Spectroscopic Characterization and Validation

  • 1H NMR (DMSO-d6): Key signals include δ 7.68 (d, 1H, benzofuran-H), δ 3.90 (s, 3H, methoxy), and δ 8.21 (d, 2H, nitrobenzoate).
  • MS (ESI): [M+H]+ at m/z 484.1 confirms molecular weight.
  • X-ray Crystallography: Single-crystal analysis verifies the (Z)-configuration, with a dihedral angle of 12° between benzofuran and benzylidene planes.

Industrial-Scale Considerations

  • Cost-Effective Solvents: Replacing DMF with acetonitrile in cyclization reduces toxicity while maintaining yields (81%).
  • Catalyst Recycling: Piperidine recovery via distillation lowers production costs by 15%.

Q & A

Basic: What synthetic methodologies are optimal for preparing (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran derivatives?

Answer:
The synthesis typically involves a base-mediated condensation between a substituted salicylaldehyde or 2-hydroxyacetophenone derivative and a brominated trimethoxyphenyl ethanone. For example, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone reacts with a nitro-substituted salicylaldehyde in dry acetone under reflux (18–24 hours) with anhydrous K₂CO₃ as a base. Post-reaction purification involves dichloromethane/water extraction, brine washing, and recrystallization from petroleum ether . Key parameters include strict anhydrous conditions, stoichiometric control of reagents (1:1 molar ratio), and chromatographic purification to isolate the (Z)-isomer.

Advanced: How can researchers resolve stereochemical inconsistencies in the (Z)-configuration during synthesis?

Answer:
The (Z)-configuration is sensitive to reaction conditions. If NMR reveals unexpected NOE correlations or coupling constants inconsistent with the desired stereochemistry, consider:

  • Revisiting solvent polarity : Polar aprotic solvents (e.g., DMF) may favor the (E)-isomer; switch to acetone or THF .
  • Temperature modulation : Lower reflux temperatures (50–60°C) reduce thermodynamic control, favoring kinetic (Z)-product formation .
  • Post-synthesis isomer separation : Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve isomers .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Verify the benzylidene proton (δ 7.8–8.2 ppm, singlet) and methoxy groups (δ 3.7–3.9 ppm, three singlets). Aromatic protons in the benzofuran and nitrobenzoate moieties should align with predicted splitting patterns .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • FT-IR : Look for C=O stretches (benzofuran: ~1700 cm⁻¹; nitrobenzoate: ~1730 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .

Advanced: How can crystallographic data resolve discrepancies in molecular geometry predictions?

Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for resolving bond angles, dihedral angles, and non-covalent interactions. Use SHELXL or SIR97 for refinement:

  • Data collection : High-resolution (<1.0 Å) data minimizes thermal displacement errors.
  • Twinned crystals : Apply the Hooft parameter in SHELXL to handle pseudo-merohedral twinning .
  • Validation : Cross-check with Platon (Uᵢⱼ parameters) and Mercury (intermolecular interactions) to validate packing motifs .

Basic: What safety protocols are essential when handling nitrobenzoate derivatives?

Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize nitro-containing spills with damp sand, then dispose as hazardous waste .
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis .

Advanced: How can researchers design SAR studies to evaluate antitumor activity of this compound?

Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing 4-nitrobenzoate with sulfonate or chloro groups) to assess cytotoxicity trends .
  • In vitro assays : Use MTT/PI staining on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀. Compare with controls like cisplatin .
  • Mechanistic probes : Perform Western blotting for apoptosis markers (caspase-3, PARP) and cell-cycle regulators (p21, cyclin D1) to identify pathways .

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

  • Solvents : Store in anhydrous DMSO (for biological assays) or dichloromethane (for synthesis). Avoid alcohols or water to prevent ester hydrolysis .
  • Temperature : –20°C under desiccation (silica gel) minimizes thermal degradation .

Advanced: How can conflicting biological activity data be analyzed across different cell lines?

Answer:

  • Dose-response normalization : Use GraphPad Prism to fit sigmoidal curves and calculate Hill slopes. Discrepancies may indicate cell-specific uptake or metabolism.
  • Metabolic profiling : Incubate with liver microsomes (e.g., human CYP3A4) to identify active metabolites via LC-MS/MS .
  • Resistance assays : Test in multidrug-resistant lines (e.g., NCI/ADR-RES) with verapamil (P-gp inhibitor) to assess efflux pump involvement .

Basic: What chromatographic methods are effective for purifying this compound?

Answer:

  • Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 v/v) for baseline separation. Monitor at 254 nm due to nitrobenzoate UV absorption .
  • Prep-TLC : Optimize with CH₂Cl₂:MeOH (95:5) for small-scale purification .

Advanced: How can computational modeling predict intermolecular interactions in co-crystals?

Answer:

  • Docking studies : Use AutoDock Vina to simulate ligand-protein binding, focusing on the benzofuran core’s π-π stacking with kinase active sites .
  • DFT calculations : Compute electrostatic potential surfaces (e.g., Gaussian 09) to identify H-bond acceptors (nitro group) and donors (methoxy) for co-former selection .

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